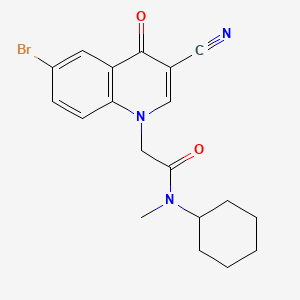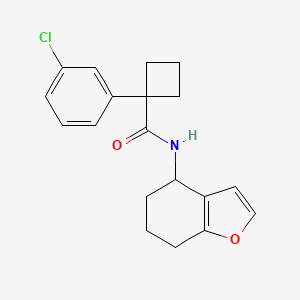![molecular formula C14H15N5O B7635162 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors), which are used to treat various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the immune response. By inhibiting JAK activity, 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea reduces the production of cytokines, which are signaling molecules that contribute to inflammation.
Biochemical and Physiological Effects:
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has been shown to reduce inflammation and improve symptoms in patients with autoimmune disorders. It also has the potential to modulate the immune response, which may have implications for the treatment of other diseases, such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has several advantages for use in lab experiments. It is a potent inhibitor of JAKs, which makes it a useful tool for studying the role of JAKs in various biological processes. However, it also has some limitations, such as its potential to affect multiple JAK isoforms, which can make it difficult to determine the specific effects of inhibiting a particular JAK.
Zukünftige Richtungen
There are several potential future directions for research on 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea. One area of interest is the development of more selective JAK inhibitors, which could have fewer side effects and be more effective in treating specific autoimmune disorders. Other areas of interest include the potential use of JAK inhibitors in cancer therapy and the study of the role of JAKs in other biological processes, such as stem cell differentiation and development.
Synthesemethoden
The synthesis of 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea involves the reaction of 4-cyanobenzyl bromide with 1-methyl-4-pyrazolecarboxamide in the presence of a base, followed by reaction with urea. The resulting compound is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has been extensively studied for its potential therapeutic uses in various autoimmune disorders. It has been shown to be effective in reducing inflammation and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-[1-(4-cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-10(12-5-3-11(7-15)4-6-12)17-14(20)18-13-8-16-19(2)9-13/h3-6,8-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDFZBJPDNNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)

![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)
![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)
![6-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635106.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)


![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)
![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)

![5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine](/img/structure/B7635186.png)